![molecular formula C14H11NO5 B1677996 Nebicapon CAS No. 274925-86-9](/img/structure/B1677996.png)
Nebicapon
Übersicht
Beschreibung
Molecular Structure Analysis
Nebicapone has a molecular weight of 273.244 and a chemical formula of C14H11NO5 . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .
Chemical Reactions Analysis
Nebicapone may be compatible with lactose monohydrate and sodium croscarmellose but is incompatible with magnesium stearate . High Sensitivity Differential Scanning Calorimetry (HSDSC), in stepwise isothermal mode, may be used as a potential tool for detecting excipient incompatibilities .
Physical And Chemical Properties Analysis
Nebicapone has a molecular weight of 273.244 and a chemical formula of C14H11NO5 . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .
Wissenschaftliche Forschungsanwendungen
Nebicapon: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung
Wechselwirkung mit Warfarin: this compound wurde auf seine Auswirkungen auf die Pharmakokinetik und Pharmakodynamik von Warfarin, einem häufig verwendeten Antikoagulans, untersucht. In-vitro-Studien haben gezeigt, dass this compound CYP2C9 hemmen kann, ein Enzym, das am Metabolismus von S-Warfarin beteiligt ist, und möglicherweise die Wirksamkeit und das Sicherheitsprofil von Warfarin beeinflusst .
Management der Parkinson-Krankheit: Im Zusammenhang mit der Parkinson-Krankheit wurde this compound auf seine Fähigkeit untersucht, die Wirkungen von Levodopa, der Hauptbehandlung für die Symptome der Parkinson-Krankheit, zu verstärken. Frühe Studien deuten darauf hin, dass this compound die systemische Exposition gegenüber Levodopa erhöhen kann, wenn es in Kombination mit sofort freisetzender Levodopa/Carbidopa oder Levodopa/Benserazid verwendet wird .
Spezies-spezifische Pharmakokinetik: Die Forschung hat auch signifikante Unterschiede in der Bioverfügbarkeit und dem Metabolismus von this compound bei verschiedenen Spezies hervorgehoben. So führte beispielsweise die intraperitoneale Verabreichung von this compound bei Ratten zu einem signifikanten Anstieg der Fläche unter der Kurve (AUC) für die Verbindung, während bei Mäusen ein bemerkenswerter Anstieg der AUC für Metaboliten beobachtet wurde .
Zukünftige Richtungen
Nebicapone is under investigation in clinical trial NCT03097211 . The trial is studying the effect of BIA 6-512 at steady-state on the Levodopa Pharmacokinetics with a single dose of Levodopa/Benserazide 200/50 mg or with a single dose of Levodopa/Benserazide 200/50 mg plus a single dose of Nebicapone 150 mg .
Wirkmechanismus
Target of Action
Nebicapone is a novel catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme that plays a significant role in the degradation of catecholamines, including dopamine, epinephrine, and norepinephrine . By inhibiting COMT, Nebicapone increases the availability of these neurotransmitters, which can be beneficial in conditions like Parkinson’s disease where dopamine levels are typically reduced .
Mode of Action
Nebicapone acts by reversibly inhibiting the COMT enzyme . This inhibition prevents the methylation of catecholamines, thereby reducing their degradation and increasing their availability .
Biochemical Pathways
The primary metabolic pathways of Nebicapone in humans involve mainly 3-O-glucuronidation, the major early metabolite, and 3-O-methylation, the predominant late metabolite . Glucuronidation and methylation are common biochemical pathways for drug metabolism, which involve the addition of a glucuronic acid or a methyl group to the drug molecule, respectively .
Pharmacokinetics
The pharmacokinetics of Nebicapone involve absorption, distribution, metabolism, and excretion (ADME). It is known that Nebicapone is mainly metabolized by glucuronidation
Result of Action
The molecular and cellular effects of Nebicapone’s action primarily involve an increase in the availability of catecholamines, particularly dopamine . This is achieved by inhibiting the COMT enzyme, which normally breaks down these neurotransmitters . The result is a potential improvement in the motor symptoms of Parkinson’s disease due to increased dopamine availability .
Action Environment
The action, efficacy, and stability of Nebicapone can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness and safety of Nebicapone. As an example, Nebicapone has been shown to have an effect on the pharmacokinetics of warfarin, a commonly used anticoagulant . Therefore, careful consideration must be given to drug interactions when Nebicapone is used in combination with other medications .
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(19)20)14(18)13(17)8-10/h1-5,7-8,17-18H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOLGFFTUGAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181912 | |
Record name | Nebicapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
274925-86-9 | |
Record name | Nebicapone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274925869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nebicapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nebicapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEBICAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2KXJ990T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.